molecular formula C10H8F3NO2S B2567418 (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol CAS No. 477713-88-5

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol

Cat. No.: B2567418
CAS No.: 477713-88-5
M. Wt: 263.23
InChI Key: LPPSBUZMLPQOBT-MRVPVSSYSA-N
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Description

“(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol” is a chiral alcohol with the CAS Number: 477713-88-5 . It has a molecular weight of 263.24 and its IUPAC name is "this compound" .


Molecular Structure Analysis

The InChI code for this compound is “1S/C10H8F3NO2S/c11-10(12,13)8(15)5-17-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2/t8-/m1/s1” and the InChI key is "LPPSBUZMLPQOBT-MRVPVSSYSA-N" .

Scientific Research Applications

Synthesis and Biological Significance

The compound (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol belongs to a class of compounds that have shown a wide range of biological activities and are significant in medicinal chemistry. Benzoxazoles, with a 1,3-oxazole system fused to a benzene ring, have profound effects in medicinal chemistry due to their important pharmacological activities. Moreover, they exhibit properties in material science, particularly in the synthesis of benzoxazoles derivatives. Microwave-assisted synthesis has emerged as a technique to increase diversity and quicken research in modern chemistry, especially for benzoxazole synthesis (Özil & Menteşe, 2020). Additionally, benzoxazoles and their derivatives, including the 2-arylthio-benzazoles class, have attracted attention due to their diverse biological and pharmacological properties, leading to significant efforts in developing efficient strategies for their synthesis (Vessally et al., 2018).

Role in Material Science and Chemistry

Benzoxazole derivatives have not only been influential in pharmaceutical chemistry but also in dyestuff, polymer industries, agrochemicals, and optical brighteners. The development of fast and efficient methods to synthesize benzoxazoles with a variety of substituents in high yield is becoming increasingly important. This is particularly relevant in material science, where the unique properties of benzoxazoles can be harnessed for specific applications (Özil & Menteşe, 2020).

Pharmacological and Medicinal Aspects

In pharmacology, the diversity of the benzoxazole scaffold allows for the design and synthesis of compounds with a broad spectrum of biological activities. This versatility makes benzoxazoles a significant class of compounds in drug discovery and development, leading to numerous patented benzoxazole derivatives exhibiting activity against various protein targets and diseases (Wong & Yeong, 2021). The development of benzoxazole-based drugs and the exploration of their therapeutic potential continue to be a rich area of research, with some derivatives reaching clinical trial stages.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2S/c11-10(12,13)8(15)5-17-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPSBUZMLPQOBT-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)SC[C@H](C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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